molecular formula C10H11NO4S B2766993 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid CAS No. 215258-35-8

3-(4-Methanesulfonamidophenyl)prop-2-enoic acid

Cat. No. B2766993
Key on ui cas rn: 215258-35-8
M. Wt: 241.26
InChI Key: LRRWVFGCWMMXGR-QPJJXVBHSA-N
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Patent
US06169095A

Procedure details

To a solution of ethyl 4-aminocinnamate (150 mg) and triethylamine (94 mg) in methylene chloride (3 ml) was added mesyl chloride (0.08 ml) under ice-cooling under nitrogen atmosphere, and the mixture was stirred at ambient temperature for 2 hours. The reaction mixture was poured into water, and extracted with methylene chloride twice. The combined organic layer was washed with water, dried over magnesium sulfate and concentrated to give a residue including ethyl 4-mesylaminocinnamate and ethyl 4-(N,N-dimesylamino)cinnamate. The residue was dissolved. in ethanol, and 1N aqueous sodium hydroxide solution (1.5 ml) was added thereto at 40° C. The mixture was stirred at ambient temperature for 2 days, and 1N hydrochloric acid (1.5 ml) was added thereto. The mixture was concentrated in vacuo, and the residue was partitioned between 10% methanol-methylene chloride and water. The organic layer was washed with water, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by preparative thin-layer chromatography (methylene chloride-methanol, 10:1, V/V) to give 4-mesylaminocinnamic acid (49.3 mg).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
94 mg
Type
solvent
Reaction Step One
Name
ethyl 4-mesylaminocinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 4-(N,N-dimesylamino)cinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
NC1C=CC(C=CC(OCC)=O)=CC=1.S(Cl)(C)(=O)=O.[S:20]([NH:24][C:25]1[CH:37]=[CH:36][C:28]([CH:29]=[CH:30][C:31]([O:33]CC)=[O:32])=[CH:27][CH:26]=1)([CH3:23])(=[O:22])=[O:21].S(N(C1C=CC(C=CC(OCC)=O)=CC=1)S(C)(=O)=O)(C)(=O)=O.[OH-].[Na+].Cl>C(Cl)Cl.C(O)C.O.C(N(CC)CC)C>[S:20]([NH:24][C:25]1[CH:37]=[CH:36][C:28]([CH:29]=[CH:30][C:31]([OH:33])=[O:32])=[CH:27][CH:26]=1)([CH3:23])(=[O:21])=[O:22] |f:4.5|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
NC1=CC=C(C=CC(=O)OCC)C=C1
Name
Quantity
0.08 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
94 mg
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
ethyl 4-mesylaminocinnamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C)NC1=CC=C(C=CC(=O)OCC)C=C1
Step Three
Name
ethyl 4-(N,N-dimesylamino)cinnamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C)N(S(=O)(=O)C)C1=CC=C(C=CC(=O)OCC)C=C1
Step Four
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling under nitrogen atmosphere
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride twice
WASH
Type
WASH
Details
The combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved
CUSTOM
Type
CUSTOM
Details
at 40° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 2 days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 10% methanol-methylene chloride and water
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative thin-layer chromatography (methylene chloride-methanol, 10:1, V/V)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S(=O)(=O)(C)NC1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 49.3 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06169095A

Procedure details

To a solution of ethyl 4-aminocinnamate (150 mg) and triethylamine (94 mg) in methylene chloride (3 ml) was added mesyl chloride (0.08 ml) under ice-cooling under nitrogen atmosphere, and the mixture was stirred at ambient temperature for 2 hours. The reaction mixture was poured into water, and extracted with methylene chloride twice. The combined organic layer was washed with water, dried over magnesium sulfate and concentrated to give a residue including ethyl 4-mesylaminocinnamate and ethyl 4-(N,N-dimesylamino)cinnamate. The residue was dissolved. in ethanol, and 1N aqueous sodium hydroxide solution (1.5 ml) was added thereto at 40° C. The mixture was stirred at ambient temperature for 2 days, and 1N hydrochloric acid (1.5 ml) was added thereto. The mixture was concentrated in vacuo, and the residue was partitioned between 10% methanol-methylene chloride and water. The organic layer was washed with water, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by preparative thin-layer chromatography (methylene chloride-methanol, 10:1, V/V) to give 4-mesylaminocinnamic acid (49.3 mg).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
94 mg
Type
solvent
Reaction Step One
Name
ethyl 4-mesylaminocinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 4-(N,N-dimesylamino)cinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
NC1C=CC(C=CC(OCC)=O)=CC=1.S(Cl)(C)(=O)=O.[S:20]([NH:24][C:25]1[CH:37]=[CH:36][C:28]([CH:29]=[CH:30][C:31]([O:33]CC)=[O:32])=[CH:27][CH:26]=1)([CH3:23])(=[O:22])=[O:21].S(N(C1C=CC(C=CC(OCC)=O)=CC=1)S(C)(=O)=O)(C)(=O)=O.[OH-].[Na+].Cl>C(Cl)Cl.C(O)C.O.C(N(CC)CC)C>[S:20]([NH:24][C:25]1[CH:37]=[CH:36][C:28]([CH:29]=[CH:30][C:31]([OH:33])=[O:32])=[CH:27][CH:26]=1)([CH3:23])(=[O:21])=[O:22] |f:4.5|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
NC1=CC=C(C=CC(=O)OCC)C=C1
Name
Quantity
0.08 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
94 mg
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
ethyl 4-mesylaminocinnamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C)NC1=CC=C(C=CC(=O)OCC)C=C1
Step Three
Name
ethyl 4-(N,N-dimesylamino)cinnamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C)N(S(=O)(=O)C)C1=CC=C(C=CC(=O)OCC)C=C1
Step Four
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling under nitrogen atmosphere
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride twice
WASH
Type
WASH
Details
The combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved
CUSTOM
Type
CUSTOM
Details
at 40° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 2 days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 10% methanol-methylene chloride and water
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative thin-layer chromatography (methylene chloride-methanol, 10:1, V/V)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S(=O)(=O)(C)NC1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 49.3 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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